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molecular formula C14H10BrNO3 B8615884 4-Bromomethyl-4'-nitrobenzophenone CAS No. 120712-34-7

4-Bromomethyl-4'-nitrobenzophenone

Cat. No. B8615884
M. Wt: 320.14 g/mol
InChI Key: XZWWQXQBOBGNCU-UHFFFAOYSA-N
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Patent
US06184242B2

Procedure details

Benzoyl peroxide (0.012 g) was added to a mixture of 4-(4-methylbenzoyl)-nitrobenzene (1.20 g) and N-bromosuccinimide (0.89 g) suspended in carbon tetrachloride (63 mL). The reaction mixture was refluxed under argon for 4 hours while illuminated with an incandescent lamp. The mixture was filtered, and the yellow solution containing the crude product was evaporated, chromatographed on silica gel, eluting with hexane/ethyl acetate, to give 4-(4-bromomethylbenzoyl)-nitrobenzene (1.79 g, 81%) as a white solid, m.p. 112.7-113.1° C.
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.89 g
Type
reactant
Reaction Step Two
Quantity
0.012 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[Br:19]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:19][CH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=2)=[O:7])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
63 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
CC1=CC=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=C1
Name
Quantity
0.89 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.012 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed under argon for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
while illuminated with an incandescent lamp
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
the yellow solution containing the crude product
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel
WASH
Type
WASH
Details
eluting with hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.79 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 112.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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